1-(2,5-Dimethylphenyl)-3-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
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Overview
Description
3-(2,5-DIMETHYLPHENYL)-1-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENYL)-1-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)UREA typically involves the reaction of 2,5-dimethylphenyl isocyanate with 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyrimidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would likely involve binding to a specific molecular target, such as an enzyme or receptor. This binding could inhibit the activity of the target, leading to a therapeutic effect. The exact pathways and molecular interactions would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)-1-phenylurea: Lacks the imidazo[1,2-a]pyrimidine moiety.
1-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea: Lacks the 2,5-dimethylphenyl group.
Uniqueness
The presence of both the 2,5-dimethylphenyl and imidazo[1,2-a]pyrimidine groups in 3-(2,5-DIMETHYLPHENYL)-1-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)UREA makes it unique compared to other urea derivatives. This unique structure could confer specific binding properties and biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |
InChI |
InChI=1S/C21H19N5O/c1-14-7-8-15(2)18(11-14)25-21(27)23-17-6-3-5-16(12-17)19-13-26-10-4-9-22-20(26)24-19/h3-13H,1-2H3,(H2,23,25,27) |
InChI Key |
IUIYGWKIAWFDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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